Calpain Inhibitor XII
Calpain Inhibitor XII
Calpain inhibitor XII is a reversible and selective inhibitor of calpain I (μ-calpain, Ki = 19 nM), with lower affinities for calpain II (m-calpain, Ki = 120 nM) and cathepsin B (Ki = 750 nM). Calpain inhibitors, including this compound, have been used to study the role of calpains in diverse processes, including neutrophil chemotaxis, neuronal signaling, and cardiac response to injury.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0005287
InChI:
InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)
SMILES:
CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Molecular Formula:
C26H34N4O5
Molecular Weight:
482.6 g/mol
Calpain Inhibitor XII
CAS No.:
VCID: VC0005287
Molecular Formula: C26H34N4O5
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.

Description | Calpain inhibitor XII is a reversible and selective inhibitor of calpain I (μ-calpain, Ki = 19 nM), with lower affinities for calpain II (m-calpain, Ki = 120 nM) and cathepsin B (Ki = 750 nM). Calpain inhibitors, including this compound, have been used to study the role of calpains in diverse processes, including neutrophil chemotaxis, neuronal signaling, and cardiac response to injury. |
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Product Name | Calpain Inhibitor XII |
Molecular Formula | C26H34N4O5 |
Molecular Weight | 482.6 g/mol |
IUPAC Name | benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Standard InChI | InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) |
Standard InChIKey | PLVWMBFPIAQRHK-UHFFFAOYSA-N |
SMILES | CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Appearance | Assay:≥90%A crystalline solid |
Synonyms | [3-methyl-1-[[[1-[oxo[(2-pyridinylmethyl)amino]acetyl]butyl]amino]carbonyl]butyl]-carbamic acid, phenylmethyl ester |
PubChem Compound | 16760340 |
Last Modified | Sep 13 2023 |
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